molecular formula C15H16N2O4S B084339 2-(2,6-Dimethyl-3-sulfamoylanilino)benzoic acid CAS No. 10311-45-2

2-(2,6-Dimethyl-3-sulfamoylanilino)benzoic acid

Cat. No. B084339
CAS RN: 10311-45-2
M. Wt: 320.4 g/mol
InChI Key: GCYVPIQWKMVIFJ-UHFFFAOYSA-N
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Description

2-(2,6-Dimethyl-3-sulfamoylanilino)benzoic acid, commonly known as DMSA, is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. DMSA has shown promising results in various scientific research applications, including cancer therapy, anti-inflammatory treatment, and imaging techniques.

Mechanism Of Action

DMSA exerts its pharmacological effects by inhibiting carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase is involved in the regulation of acid-base balance in the body, and its inhibition can lead to a decrease in pH and an increase in bicarbonate concentration. DMSA has been shown to selectively inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors, leading to a decrease in tumor growth and angiogenesis.

Biochemical And Physiological Effects

DMSA has been shown to have various biochemical and physiological effects. Its inhibition of carbonic anhydrase leads to a decrease in pH and an increase in bicarbonate concentration, which can have significant effects on the body's acid-base balance. DMSA has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Furthermore, DMSA has been shown to have anti-angiogenic effects, leading to a decrease in tumor growth.

Advantages And Limitations For Lab Experiments

DMSA has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of carbonic anhydrase in various physiological processes. Furthermore, DMSA has been extensively studied in various scientific research applications, making it a well-established compound for use in experiments. However, DMSA also has some limitations. Its solubility in water and ethanol is limited, which can make it difficult to work with in certain experiments. Additionally, DMSA has been shown to have some toxicity in vitro, which should be taken into consideration when designing experiments.

Future Directions

There are several future directions for the study of DMSA. One promising area of research is the development of DMSA-based anticancer therapies. DMSA has shown significant potential as an inhibitor of carbonic anhydrase IX, which is overexpressed in many solid tumors. Furthermore, DMSA has been shown to have anti-angiogenic effects, which can lead to a decrease in tumor growth. Another area of research is the development of DMSA-based imaging techniques. DMSA has been shown to bind to carbonic anhydrase, making it a potentially useful imaging agent for the detection of carbonic anhydrase expression in tumors. Finally, further research is needed to fully understand the biochemical and physiological effects of DMSA, as well as its potential toxicity in vivo.
Conclusion
2-(2,6-Dimethyl-3-sulfamoylanilino)benzoic acid, or DMSA, is a sulfonamide derivative that has shown significant potential in various scientific research applications. Its ability to inhibit carbonic anhydrase has led to its investigation as a potential anticancer and anti-inflammatory agent, as well as an imaging agent for the detection of carbonic anhydrase expression in tumors. While DMSA has several advantages for lab experiments, its solubility and potential toxicity should be taken into consideration. Future research directions include the development of DMSA-based anticancer therapies, imaging techniques, and further investigation of its biochemical and physiological effects.

Synthesis Methods

The synthesis of DMSA involves the reaction of 2,6-dimethyl-3-nitroaniline with benzenesulfonyl chloride in the presence of a base, followed by reduction with iron and hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

DMSA has shown promising results in various scientific research applications. It has been extensively studied as a potential anticancer agent due to its ability to inhibit carbonic anhydrase IX, a protein that is overexpressed in many solid tumors. DMSA has also been investigated as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Furthermore, DMSA has been used in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) due to its ability to bind to carbonic anhydrase.

properties

CAS RN

10311-45-2

Product Name

2-(2,6-Dimethyl-3-sulfamoylanilino)benzoic acid

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

2-(2,6-dimethyl-3-sulfamoylanilino)benzoic acid

InChI

InChI=1S/C15H16N2O4S/c1-9-7-8-13(22(16,20)21)10(2)14(9)17-12-6-4-3-5-11(12)15(18)19/h3-8,17H,1-2H3,(H,18,19)(H2,16,20,21)

InChI Key

GCYVPIQWKMVIFJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N)C)NC2=CC=CC=C2C(=O)O

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N)C)NC2=CC=CC=C2C(=O)O

synonyms

2-(3-Sulfamoyl-2,6-xylylamino)benzoic acid

Origin of Product

United States

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